molecular formula C10H14BNO4 B1418400 4-(2-Methoxyethylcarbamoyl)phenylboronic acid CAS No. 850589-34-3

4-(2-Methoxyethylcarbamoyl)phenylboronic acid

Cat. No. B1418400
M. Wt: 223.04 g/mol
InChI Key: QRGVHOKYRIQQTN-UHFFFAOYSA-N
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Description

“4-(2-Methoxyethylcarbamoyl)phenylboronic acid” is a chemical compound with the molecular formula C10H14BNO4 . It has an average mass of 223.033 Da and a monoisotopic mass of 223.101593 Da .

Scientific Research Applications

Summary of the Application

“4-(2-Methoxyethylcarbamoyl)phenylboronic acid” is used in the design of glucose-sensitive hydrogels . These hydrogels can release hypoglycemic drugs (such as insulin) in response to an increase in glucose levels . This is particularly useful for managing diabetes, a condition characterized by uncontrolled blood glucose levels .

Methods of Application or Experimental Procedures

The hydrogels are designed using dynamic covalent bonds . The hydrogels’ glucose-responsive nature is achieved through the incorporation of phenylboronic acid and its derivatives . The hydrogels also have a self-healing capacity .

Results or Outcomes

These glucose-sensitive hydrogels are potential candidates for designing insulin delivery systems . They could significantly improve the quality of life for the large number of diabetes patients worldwide .

Chemical Materials: Enrichment of cis-diol Containing Molecules

Summary of the Application

“4-(2-Methoxyethylcarbamoyl)phenylboronic acid” is used in the synthesis of highly selective phenylboronic acid-functionalized organic polymers . These polymers are used for the enrichment of cis-diol containing molecules . This is particularly useful in the fields of separation, sensing, imaging, diagnostic, and drug delivery .

Methods of Application or Experimental Procedures

The polymers are synthesized in DMSO by a one-pot polymerization approach . The polymers display ultrahigh selectivity to the cis-diol containing molecules . The physical features of all the polymers are characterized in detail .

Results or Outcomes

The polymers show a high binding affinity with dissociation constants of 2.0×10^−4 M and 9.8×10^−5 M to adenosine and catechol, respectively . They also have a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) . The recovery rates for the extraction of nucleosides by this polymer were high (63~88%, n =3) .

Fluorescence Imaging and Tumor Therapy

Summary of the Application

“4-(2-Methoxyethylcarbamoyl)phenylboronic acid” is used in the development of functional chemical materials for fluorescence imaging and tumor therapy . These materials are used in cancer cells and tumors .

Methods of Application or Experimental Procedures

The functional materials are developed using phenylboronic acid . They are used in chemotherapy, gene therapy, phototherapy, and immunotherapy .

Results or Outcomes

The functional materials have shown promising results in fluorescence imaging and tumor therapy . They are widely applied in separation, sensing, imaging, diagnostic, and drug delivery .

Chemical Materials: Selective Enrichment of cis-diol Containing Molecules

Summary of the Application

“4-(2-Methoxyethylcarbamoyl)phenylboronic acid” is used in the synthesis of phenylboronic acid-functionalized organic polymers . These polymers are used for the selective enrichment of cis-diol containing molecules . This is particularly useful in the fields of separation, sensing, imaging, diagnostic, and drug delivery .

Methods of Application or Experimental Procedures

The polymers are synthesized in DMSO by a one-pot polymerization approach . The polymers display ultrahigh selectivity to the cis-diol containing molecules . The physical features of all the polymers are characterized in detail .

Results or Outcomes

The polymers show a high binding affinity with dissociation constants of 2.0×10^−4 M and 9.8×10^−5 M to adenosine and catechol, respectively . They also have a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) . The recovery rates for the extraction of nucleosides by this polymer were high (63~88%, n =3) .

Fluorescence Imaging and Tumor Therapy

Summary of the Application

“4-(2-Methoxyethylcarbamoyl)phenylboronic acid” is used in the development of functional chemical materials for fluorescence imaging and tumor therapy . These materials are used in cancer cells and tumors .

Methods of Application or Experimental Procedures

The functional materials are developed using phenylboronic acid . They are used in chemotherapy, gene therapy, phototherapy, and immunotherapy .

Results or Outcomes

The functional materials have shown promising results in fluorescence imaging and tumor therapy . They are widely applied in separation, sensing, imaging, diagnostic, and drug delivery .

properties

IUPAC Name

[4-(2-methoxyethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO4/c1-16-7-6-12-10(13)8-2-4-9(5-3-8)11(14)15/h2-5,14-15H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGVHOKYRIQQTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657283
Record name {4-[(2-Methoxyethyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyethylcarbamoyl)phenylboronic acid

CAS RN

850589-34-3
Record name B-[4-[[(2-Methoxyethyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850589-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(2-Methoxyethyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(2-Methoxyethyl)carbamoyl]benzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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